
Tert-butyl 9H-purine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 9H-purine-6-carboxylate: is a chemical compound with the molecular formula C11H14N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9H-purine-6-carboxylate typically involves the reaction of purine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 9H-purine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different purine derivatives.
Reduction: It can be reduced to yield other purine-based compounds.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid, while reduction could produce purine-6-carboxylate esters .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 9H-purine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in biological processes and as a building block for nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 9H-purine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to nucleoside analogs, which are incorporated into DNA or RNA, disrupting the replication process of viruses or cancer cells. This makes it a valuable compound in antiviral and anticancer research .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 6-chloro-9H-purine-9-carboxylate
- Tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate
- N-BOC-6-chloro-9H-purine-2-amine
Comparison: Tert-butyl 9H-purine-6-carboxylate is unique due to its specific tert-butyl ester group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H12N4O2 |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
tert-butyl 7H-purine-6-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)7-6-8(13-4-11-6)14-5-12-7/h4-5H,1-3H3,(H,11,12,13,14) |
InChI-Schlüssel |
LJFWEXGFQYHEKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C2C(=NC=N1)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)
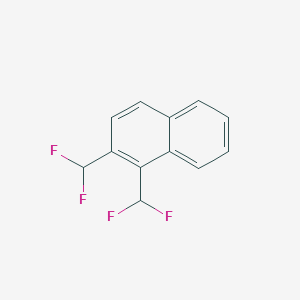
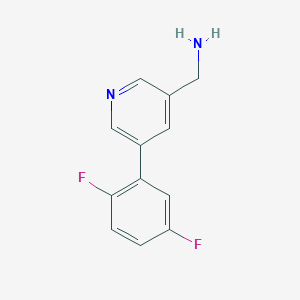
![4-(Methylthio)benzo[g]quinazoline](/img/structure/B15067672.png)
![2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile](/img/structure/B15067674.png)
![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)
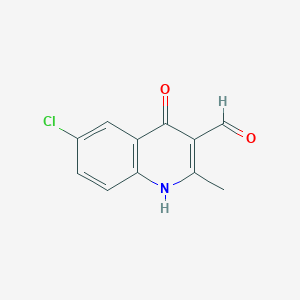
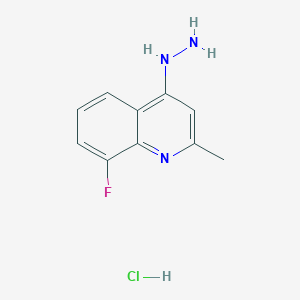
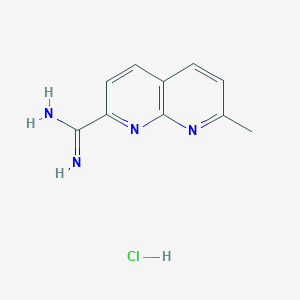

![7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B15067700.png)

![Methyl 6-methoxybenzo[B]thiophene-3-carboxylate](/img/structure/B15067713.png)
